molecular formula C19H20N2OS B5634763 2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

Cat. No.: B5634763
M. Wt: 324.4 g/mol
InChI Key: UQTZKITZHXRBGL-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 4-methylphenyl group and a 2,4,6-trimethylphenylmethylsulfanyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions where a suitable precursor, such as 4-methylbenzoyl chloride, is reacted with the oxadiazole ring.

    Attachment of the 2,4,6-Trimethylphenylmethylsulfanyl Group: This step involves the reaction of the oxadiazole intermediate with 2,4,6-trimethylbenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially leading to the formation of hydrazines or reduced aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazines and reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the aromatic substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE: Lacks the 2,4,6-trimethylphenylmethylsulfanyl group.

    2-(4-METHYLPHENYL)-5-(2,4,6-TRIMETHYLPHENYL)-1,3,4-OXADIAZOLE: Lacks the sulfanyl group.

Uniqueness

The presence of both the 4-methylphenyl and the 2,4,6-trimethylphenylmethylsulfanyl groups in 2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE imparts unique chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it distinct from other similar oxadiazole derivatives.

Properties

IUPAC Name

2-(4-methylphenyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-5-7-16(8-6-12)18-20-21-19(22-18)23-11-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZKITZHXRBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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